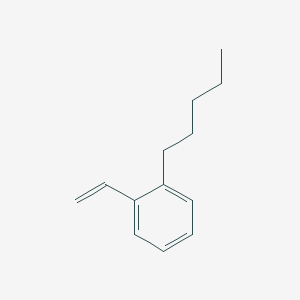
1-Ethenyl-2-pentylbenzene
Cat. No. B8604145
Key on ui cas rn:
92533-26-1
M. Wt: 174.28 g/mol
InChI Key: ODOPUIHJBDFAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07267974B2
Procedure details


In a 500-ml shaking flask were charged an inorganic medium containing 6.2 g/l disodium hydrogen phosphate, 3 g/l potassium dihydrogen phosphate, 1.0 g/l ammonium chloride, 0.5 g/l sodium chloride, and 3 ml/l trace components solution and 50 ml of a medium having a composition of 1.0 g/l polypeptone (Nihon Pharmaceutical Co., Ltd.), and 1.0 g/l D-glucose. ANTIFOAM PE-M was added to the resultant mixture in the same manner as in Example 2 in a concentration of 0.5 ml/l. The obtained mixture was sterilized at high temperature and high pressure and cooled to room temperature to prepare a medium. Thereafter, n-amylbenzene, i.e. an alkane, was added thereto as a substrate so as to make a concentration of 6 mM. Also, 5-(vinylphenyl)pentane, i.e. an alkane, was further added thereto so as to make a concentration of 0.8 mM. YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask and cultured with shaking at 30° C. at 125 strokes/min. After 40 hours, the cells were recovered by centrifugation and PHA was extracted in the same manner as that in Example 1 and the obtained PHA was weighed. As a result, the polymer dry weight (PDW) was found to be 0.72 g/l. Further, the structure determination of the obtained PHA by 1H-NMR in the same manner as that in Example 1 gave a monomer unit ratio of 3-hydroxy-5-phenylvaleric acid of 80.7 mol %. Also, the monomer unit ratio of 3-hydroxy-5-(4-vinylphenyl) valeric acid was found to be 15.3 mol %. From the above, it was confirmed that PHA including a 3-hydroxy-5-phenylvalerate unit and 3-hydroxy-5-(4-vinylphenyl) valerate unit could be synthesized from n-amylbenzene and vinylphenylpentane by the YN21M strain.
Name
disodium hydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
P([O-])([O-])(O)=O.[Na+].[Na+].P([O-])(O)(O)=[O:9].[K+].[Cl-].[NH4+].[Cl-].[Na+].O=[CH:19][C@@H:20]([C@H:22]([C@@H:24]([C@@H:26]([CH2:28][OH:29])O)[OH:25])O)O.[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34]C1C=CC=CC=1.C(C1C=CC=CC=1CCCCC)=C>>[OH:25][CH:24]([CH2:22][CH2:20][C:19]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[CH2:26][C:28]([OH:29])=[O:9] |f:0.1.2,3.4,5.6,7.8|
|
Inputs


Step One
|
Name
|
disodium hydrogen phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
potassium dihydrogen phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC1=CC=CC=C1
|
[Compound]
|
Name
|
alkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=C(C=CC=C1)CCCCC
|
[Compound]
|
Name
|
alkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
In a 500-ml shaking flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged an inorganic medium
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prepare a medium
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
cultured with shaking at 30° C. at 125 strokes/min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cells were recovered by centrifugation and PHA
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted in the same manner as that in Example 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As a result, the polymer dry weight (PDW)
|
Outcomes


Product
Details
Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CC(=O)O)CCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
